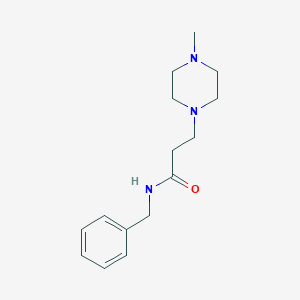![molecular formula C8H10N4OS B258568 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B258568.png)
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound has been found to possess a range of biological activities, making it an important molecule for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol is not fully understood. However, studies have suggested that the compound acts by inhibiting certain enzymes that are involved in various biological processes. For example, it has been found to be a potent inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In vivo studies have shown that the compound can reduce tumor growth in mice, making it a promising drug candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol in lab experiments include its potent biological activity, making it an important molecule for drug discovery and development. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials. Finally, the compound could be further modified to improve its biological activity and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol involves a series of chemical reactions. The compound can be synthesized by reacting 4-methylthio-1H-pyrazolo[3,4-d]pyrimidine with ethylene oxide in the presence of a base catalyst. The resulting product is then hydrolyzed to yield 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol.
Applications De Recherche Scientifique
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol has been extensively studied for its potential use as a drug candidate. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to be a potent inhibitor of certain enzymes, making it an important molecule for drug discovery and development.
Propriétés
Nom du produit |
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol |
|---|---|
Formule moléculaire |
C8H10N4OS |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
2-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol |
InChI |
InChI=1S/C8H10N4OS/c1-14-8-6-4-11-12(2-3-13)7(6)9-5-10-8/h4-5,13H,2-3H2,1H3 |
Clé InChI |
OREMVBRJZBMZJX-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1C=NN2CCO |
SMILES canonique |
CSC1=NC=NC2=C1C=NN2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)


![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
